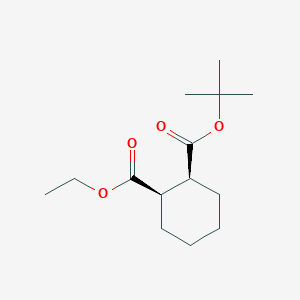

(1R,2S)-Ethyl 2-(tert-butoxycarbonyl)cyclohexanecarboxylate

Description

Properties

IUPAC Name |

2-O-tert-butyl 1-O-ethyl (1R,2S)-cyclohexane-1,2-dicarboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H24O4/c1-5-17-12(15)10-8-6-7-9-11(10)13(16)18-14(2,3)4/h10-11H,5-9H2,1-4H3/t10-,11+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFWWCWZHPKFYNL-MNOVXSKESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCCCC1C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@@H]1CCCC[C@@H]1C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H24O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Hydrogenation of p-Aminobenzoic Acid Derivatives

The foundational approach involves hydrogenating p-aminobenzoic acid derivatives to yield 4-amino-1-cyclohexanecarboxylic acid . A patented one-pot method (CN108602758B) achieves >75% trans-selectivity using 5% Ru/C under mild conditions (15 bar H₂, 100°C, 10% NaOH). Key steps include:

-

Substrate : p-Aminobenzoic acid or nitro-substituted analogs.

-

Catalyst : 5% Ru/C (20–40% w/w relative to substrate).

-

Conditions : Basic aqueous medium (pH >10) to prevent racemization.

The reaction proceeds via partial reduction of the aromatic ring, followed by stereoselective hydrogenation. The trans/cis ratio is optimized to 3:1 under these conditions.

In Situ BOC Protection

Post-hydrogenation, the amino group is protected without isolating intermediates:

-

BOC Anhydride Addition : 1 equivalent of di-tert-butyl dicarbonate (Boc₂O) in acetone at 25°C for 20 hours.

-

Workup : Acidification to pH 4 using citric acid, followed by dichloromethane (DCM) extraction.

This method yields cis/trans-4-((tert-butoxycarbonyl)amino)cyclohexanecarboxylic acid with 70% efficiency and 92% purity.

Stereochemical Resolution via Selective Esterification

Cis-Isomer Esterification

The cis isomer is selectively esterified to facilitate separation:

Isolation of Trans Product

After esterification, the trans isomer remains in the aqueous phase and is extracted using DCM. This step achieves 99.1% purity and 62% yield of the trans-BOC-protected acid.

Ethyl Esterification via Carbodiimide Coupling

DCC-Mediated Ester Formation

The carboxylic acid is esterified with ethanol using N,N'-dicyclohexylcarbodiimide (DCC) :

-

Conditions : Anhydrous DCM at −15°C to minimize side reactions.

-

Workup : Precipitation of dicyclohexylurea (DCU), followed by solvent evaporation and silica gel chromatography.

This method is widely used for tert-butoxycarbonyl (BOC)-protected intermediates, yielding 80–85% of the ethyl ester.

Alternative Approaches: Asymmetric Aminohydroxylation

Sharpless Aminohydroxylation

Aminohydroxylation of vinyl styrene derivatives followed by hydrogenation offers an enantioselective route:

-

Catalyst : OsO₄ with chiral ligands (e.g., (DHQ)₂PHAL).

-

Reduction : Pd/C-mediated hydrogenation of the aromatic ring.

-

Oxidation : KMnO₄ or RuO₄ to convert alcohols to carboxylates.

While this method achieves high enantiomeric excess (>99%), scalability is limited by osmium toxicity and cost.

Industrial-Scale Optimization

Solvent and Catalyst Recycling

Process Economics

| Parameter | Value |

|---|---|

| Ru/C Loading | 30% w/w |

| H₂ Consumption | 1.2 equivalents |

| Overall Yield (Trans) | 47% (from p-aminobenzoic acid) |

| Purity | >99% (HPLC) |

Analytical and Purification Techniques

Chromatographic Separation

Chemical Reactions Analysis

Types of Reactions

(1R,2S)-Ethyl 2-(tert-butoxycarbonyl)cyclohexanecarboxylate can undergo various chemical reactions, including:

Oxidation: The ester group can be oxidized to form the corresponding carboxylic acid.

Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Substitution: The Boc group can be removed under acidic conditions to yield the free amine.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Lithium aluminum hydride or sodium borohydride are typically used for reduction reactions.

Substitution: Acidic conditions, such as hydrochloric acid or trifluoroacetic acid, are used to remove the Boc protecting group.

Major Products Formed

Oxidation: Cyclohexanecarboxylic acid.

Reduction: Cyclohexanol.

Substitution: Free amine derivative of cyclohexanecarboxylic acid.

Scientific Research Applications

1.1. Protecting Group in Organic Synthesis

The tert-butoxycarbonyl group is widely used as a protecting group for amines in organic synthesis. Its stability under various reaction conditions allows for selective deprotection when needed, facilitating complex molecule synthesis. For instance, the compound can be utilized in the synthesis of amino acids and peptides, where the Boc group protects the amine during peptide bond formation.

1.2. Building Block for Complex Molecules

(1R,2S)-Ethyl 2-(tert-butoxycarbonyl)cyclohexanecarboxylate serves as an important intermediate in the synthesis of various biologically active compounds. Its structure allows for further functionalization, leading to the creation of novel pharmaceutical agents.

2.1. Anticancer Research

Recent studies have highlighted the potential of cyclohexane derivatives, including (1R,2S)-Ethyl 2-(tert-butoxycarbonyl)cyclohexanecarboxylate, in anticancer drug development. Research indicates that modifications to this compound can yield derivatives with enhanced activity against cancer cell lines, suggesting its utility as a scaffold for drug design .

2.2. Ethylene Biosynthesis Regulation

In plant biology, derivatives of cyclopropanecarboxylic acids have been investigated as regulators of ethylene biosynthesis. (1R,2S)-Ethyl 2-(tert-butoxycarbonyl)cyclohexanecarboxylate has shown promise in modulating ethylene production, which is critical for plant growth and development .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of (1R,2S)-Ethyl 2-(tert-butoxycarbonyl)cyclohexanecarboxylate depends on its specific application. In organic synthesis, it acts as a protected intermediate that can be selectively deprotected under specific conditions to yield the desired product. The Boc group provides stability to the molecule, preventing unwanted side reactions during synthesis.

Comparison with Similar Compounds

Key Structural and Functional Differences

The following table summarizes critical distinctions between the target compound and its analogs:

Functional Group and Reactivity Analysis

- Boc vs. Fmoc Protection: The Boc group in the target compound offers stability under basic conditions but is cleaved by trifluoroacetic acid (TFA), whereas Fmoc-protected analogs (e.g., (1R,2R)-Fmoc-2-Amino-cyclohexanecarboxylic acid) are base-sensitive, enabling orthogonal deprotection strategies .

- Ester vs. Carboxylic Acid: The ethyl ester in the target compound enhances lipophilicity, facilitating reactions in non-aqueous media. In contrast, carboxylic acid derivatives (e.g., (2S,3S)-2-Phenylpyrrolidine-3-carboxylic acid) require activation for coupling .

- Ring Strain and Reactivity : Cyclopropane derivatives (e.g., (1R,2S)-Ethyl 1-(Boc)-2-vinylcyclopropanecarboxylate) exhibit higher ring strain, increasing reactivity in ring-opening reactions compared to the more stable cyclohexane backbone of the target compound .

Stereochemical Impact

The 1R,2S configuration of the target compound creates a distinct spatial arrangement, influencing its binding affinity in chiral environments. For example, trans-Methyl 4-(Boc)cyclohexanecarboxylate lacks this stereochemical complexity, limiting its utility in enantioselective synthesis .

Biological Activity

(1R,2S)-Ethyl 2-(tert-butoxycarbonyl)cyclohexanecarboxylate is a chiral compound that serves as an important intermediate in organic synthesis, particularly in the pharmaceutical industry. This compound features a tert-butoxycarbonyl (Boc) protecting group, which enhances its stability and reactivity in various chemical reactions. Understanding its biological activity is crucial for its applications in drug development and biochemical research.

Chemical Structure and Properties

- Molecular Formula : C14H25NO4

- Molecular Weight : 255.31 g/mol

- Chemical Structure : The compound consists of a cyclohexane ring with an ethyl ester and a Boc group attached to the carboxylic acid.

Biological Applications

(1R,2S)-Ethyl 2-(tert-butoxycarbonyl)cyclohexanecarboxylate has shown potential in various biological applications:

1. Enzyme-Catalyzed Reactions

The compound can act as a substrate in enzyme-catalyzed reactions, facilitating studies on enzyme kinetics and mechanisms. Its structure allows for selective modifications, making it useful in synthesizing more complex molecules.

2. Pharmaceutical Synthesis

As a precursor for active pharmaceutical ingredients (APIs), it plays a role in the development of drugs targeting various diseases. The Boc protecting group allows for controlled deprotection, leading to the formation of bioactive compounds.

3. Biochemical Assays

The compound can be utilized in biochemical assays to study metabolic pathways and cellular processes, providing insights into drug interactions and efficacy.

The mechanism by which (1R,2S)-Ethyl 2-(tert-butoxycarbonyl)cyclohexanecarboxylate exerts its biological effects is largely dependent on its chemical transformations. The Boc group can be removed under acidic conditions to yield free amines, which are often more reactive and biologically active. This transformation is critical in synthesizing compounds that may exhibit therapeutic properties.

Research Findings

Recent studies have highlighted the biological activity of (1R,2S)-Ethyl 2-(tert-butoxycarbonyl)cyclohexanecarboxylate:

- Cytotoxicity Studies : In vitro tests have shown that derivatives of this compound can exhibit varying levels of cytotoxicity against different cell lines. For instance, certain amide derivatives demonstrated significant cytotoxic effects while others showed minimal toxicity, indicating the importance of structural modifications on biological activity .

- Hemostatic Activity : Research examining the clot formation and fibrinolysis has indicated that certain derivatives can influence blood coagulation pathways, suggesting potential applications in treating bleeding disorders .

Table 1: Summary of Biological Activity Studies

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.